molecular formula C19H12O5S B7523380 naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate

naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B7523380
M. Wt: 352.4 g/mol
InChI Key: GAWQSBUZZKNVNT-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that belongs to the class of chromenes and naphthalenes. This compound is characterized by the presence of a naphthalene ring fused with a chromene ring, which is further substituted with a sulfonate group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate typically involves multicomponent reactions. One common method involves the cyclocondensation of 2-naphthol with appropriate aldehydes and sulfonating agents under acidic or basic conditions. For instance, the reaction of 2-naphthol with sulfonyl chlorides in the presence of a base such as pyridine can yield the desired sulfonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate: Similar structure but with a different position of the naphthalene ring.

    2-Oxo-2H-chromene-6-carboxylic acid: Lacks the naphthalene ring but has a similar chromene core.

    N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide: Contains a carboxamide group instead of a sulfonate group.

Uniqueness

Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate is unique due to its specific combination of a naphthalene ring, chromene ring, and sulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

naphthalen-2-yl 2-oxochromene-6-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5S/c20-19-10-6-15-12-17(8-9-18(15)23-19)25(21,22)24-16-7-5-13-3-1-2-4-14(13)11-16/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWQSBUZZKNVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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